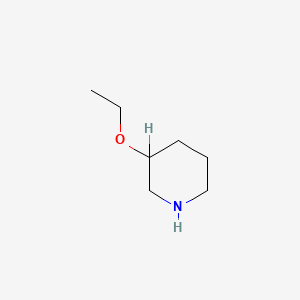

3-Ethoxypiperidine

Description

3-Ethoxypiperidine (CAS 88536-17-8) is a piperidine derivative with the molecular formula C₇H₁₅NO and a molecular weight of 129.2 g/mol . Its structure features an ethoxy group (-OCH₂CH₃) substituted at the 3-position of the piperidine ring, as indicated by its InChI identifier: 1S/C7H15NO/c1-2-9-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3 . This compound is commercially available in purities up to 96% and is utilized in organic synthesis and pharmaceutical research due to its role as a versatile building block .

Properties

IUPAC Name |

3-ethoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-9-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNGVDXHFTWXDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402121 | |

| Record name | 3-ethoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88536-17-8 | |

| Record name | 3-ethoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethoxypiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Ethoxypiperidine typically involves the reaction of ethyl piperidine with ethanol. The process can be summarized as follows :

Reaction with Ethanol: Ethyl piperidine is reacted with ethanol to generate an intermediate of 3-Ethoxypiperidine.

Purification: The intermediate is then purified by distillation to obtain the pure product.

Industrial Production Methods: In industrial settings, the synthesis of 3-Ethoxypiperidine may involve more advanced techniques such as high-throughput screening and combinatorial chemistry. For example, one method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene in acetonitrile at 75°C for 4 hours in a sealed tube .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxypiperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form piperidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of 3-Ethoxypiperidine.

Reduction: Piperidine derivatives.

Substitution: Substituted piperidines with various functional groups.

Scientific Research Applications

3-Ethoxypiperidine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: It is used in the study of biological pathways and enzyme interactions.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxypiperidine involves its interaction with various molecular targets and pathways. For example, piperidine derivatives are known to interact with neurotransmitter receptors and ion channels, influencing neurological pathways . The exact mechanism may vary depending on the specific application and the structure of the derivative.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

3-Methoxy Derivatives

- 3-Methoxy-2-picoline and 3-Methoxy-2-piperidone (): Key Difference: Methoxy (-OCH₃) substituent instead of ethoxy (-OCH₂CH₃).

Alkyl-Substituted Piperidines

- 3-Methylpiperidine hydrochloride (CAS 58531-29-6) (): Key Difference: Methyl (-CH₃) group at the 3-position.

- 4-n-Propoxypiperidine (CAS 88536-11-2) ():

Hydroxy-Substituted Analogs

Extended Ether Chains

- 3-[(2-Ethoxyethoxy)methyl]piperidine (CAS 868067-33-8) (): Key Difference: Ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) side chain.

Aromatic Derivatives

Biological Activity

3-Ethoxypiperidine is a derivative of piperidine that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological applications, mechanisms of action, and relevant research findings.

1. Antimicrobial Activity

Research has indicated that piperidine derivatives, including 3-ethoxypiperidine, exhibit significant antimicrobial properties. A study employing computer-aided evaluation revealed that certain piperidine derivatives are effective against various pathogens, suggesting potential applications in treating infections .

2. Central Nervous System Effects

Piperidine derivatives are known for their interactions with neurotransmitter systems. The predicted activity of 3-ethoxypiperidine includes possible effects on central nervous system (CNS) functions, such as mood regulation and pain perception. These compounds may inhibit neurotransmitter uptake, which could lead to neuroprotective effects .

3. Enzyme Inhibition

The compound is also predicted to interact with various enzymes, including kinases and proteases, which play crucial roles in cellular signaling and metabolism. For instance, studies have shown that modified piperidine derivatives can inhibit specific enzymes involved in cancer progression and inflammation .

Study on Antineoplastic Activity

In a preclinical study, piperidine derivatives demonstrated significant antineoplastic activity by affecting caspase-3, an important enzyme in the apoptosis pathway. This suggests that 3-ethoxypiperidine may hold promise as a therapeutic agent in oncology .

Neuroprotective Properties

Another case study focused on the neuroprotective effects of piperidine derivatives in models of neurodegenerative diseases. The results indicated that these compounds could modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .

The biological activity of 3-ethoxypiperidine can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various receptors in the CNS, potentially influencing neurotransmission and mood regulation.

- Enzyme Interaction : By inhibiting specific enzymes, 3-ethoxypiperidine could alter metabolic pathways associated with disease processes.

- Membrane Stabilization : Some studies suggest that piperidine derivatives can stabilize cellular membranes, which may contribute to their protective effects against cellular damage .

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.